molecular formula C21H26FN3O3S B2899620 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide CAS No. 897613-48-8

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide

Cat. No. B2899620
CAS RN: 897613-48-8
M. Wt: 419.52
InChI Key: GHEQEQLERKIVBC-UHFFFAOYSA-N
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Description

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neuroscience.

Scientific Research Applications

Piperazine Derivative Analysis

The compound is a derivative of piperazine . Piperazines are a group of organic compounds that have various applications in medical, chemical, and industrial fields. They are used in the synthesis of many pharmaceuticals and are also used as polymerization accelerators, corrosion inhibitors, and more .

Inhibitor of Equilibrative Nucleoside Transporters (ENTs)

The compound has been studied as an inhibitor of human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies are critical in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity .

Pharmacological Research

The compound can be used in pharmacological research, particularly in studies related to ENTs . It can help in understanding the mechanisms of action of ENT inhibitors and their potential therapeutic applications .

Drug Discovery

The compound can be used in drug discovery processes . Its unique structure and activity against ENTs make it a potential candidate for the development of new therapeutic agents .

Biochemical Research

The compound can be used in biochemical research . Its unique structure can be used to study various biochemical processes, including protein interactions, enzyme activities, and more .

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound acts as an inhibitor of ENTs. It has been found to be more selective towards ENT2 than ENT1 . This selectivity is unique as most current inhibitors of ENTs are primarily ENT1-selective .

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This inhibition disrupts the normal function of ENTs in nucleotide synthesis and regulation of adenosine function .

Result of Action

The compound’s action results in the reduced uptake of uridine in ENT1 and ENT2 without affecting Km . Therefore, it acts as an irreversible and non-competitive inhibitor .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently not available from the search results

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-16-7-8-18(15-17(16)2)21(26)23-9-14-29(27,28)25-12-10-24(11-13-25)20-6-4-3-5-19(20)22/h3-8,15H,9-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEQEQLERKIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide

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